Technical Monograph: 4,6-Difluoroindoline Hydrochloride
Technical Monograph: 4,6-Difluoroindoline Hydrochloride
The following technical guide details the chemical properties, synthesis, and applications of 4,6-Difluoroindoline hydrochloride .
[1]
Executive Summary
4,6-Difluoroindoline hydrochloride (CAS: 1803601-85-5) is a specialized bicyclic heterocyclic building block used primarily in medicinal chemistry.[1] As a fluorinated derivative of the privileged indoline scaffold, it serves as a critical intermediate for optimizing the metabolic stability and physicochemical profile of drug candidates.[1] The strategic placement of fluorine atoms at the C4 and C6 positions blocks common sites of cytochrome P450-mediated hydroxylation while modulating the basicity of the indoline nitrogen.[1]
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9]
Identification Data
| Property | Specification |
| Chemical Name | 4,6-Difluoro-2,3-dihydro-1H-indole hydrochloride |
| Common Name | 4,6-Difluoroindoline HCl |
| CAS Number | 1803601-85-5 (Salt); 199526-97-1 (Parent Indole analog ref) |
| Molecular Formula | C₈H₇F₂N[1][2][3][4][5][6][7][8][9][10] · HCl |
| Molecular Weight | 191.61 g/mol (Salt); 155.15 g/mol (Free Base) |
| SMILES | C1CNCc2c1c(cc(c2)F)F.Cl |
| Appearance | White to off-white crystalline solid |
Physical & Electronic Properties
The incorporation of fluorine atoms significantly alters the electronic landscape of the indoline core compared to the non-fluorinated parent.[1]
| Parameter | Value / Characteristic | Impact on Drug Design |
| Melting Point | 220–225 °C (Decomp.)* | Indicates stable crystal lattice; suitable for solid dosage forms.[1] |
| pKa (Conj. Acid) | ~2.8 – 3.2 (Predicted) | Reduced basicity vs. indoline (pKa ~4.[1]9) due to electron-withdrawing F atoms.[1] |
| LogP (Free Base) | ~2.1 | Increased lipophilicity facilitates membrane permeability.[1] |
| H-Bond Donor | 1 (NH) | Key interaction point for aspartate/glutamate residues in kinase pockets.[1] |
| Electronic Effect | Inductive Withdrawal (-I) | Deactivates the aromatic ring toward electrophilic attack; lowers HOMO energy.[1] |
*Note: Melting points for specific salt batches may vary based on hydration state and purity.
Synthetic Methodology
The synthesis of 4,6-difluoroindoline is non-trivial due to the regioselectivity required to place fluorines at the 4 and 6 positions relative to the nitrogen.[1] The most robust laboratory and industrial route utilizes the Sandmeyer Isatin Synthesis followed by exhaustive reduction.
Synthesis Workflow Diagram
The following diagram illustrates the conversion of 3,5-difluoroaniline to the target hydrochloride salt.
Caption: Step-wise synthesis from aniline precursor via isatin intermediate to final salt.
Detailed Protocol
Step 1: Synthesis of 4,6-Difluoroisatin[1]
-
Reagents: 3,5-Difluoroaniline (1.0 eq), Chloral hydrate (1.1 eq), Hydroxylamine hydrochloride (1.2 eq), Sodium sulfate.[1]
-
Procedure: The aniline is dissolved in water/HCl.[1] Chloral hydrate and hydroxylamine are added to form the isonitrosoacetanilide intermediate.[1]
-
Cyclization: The dried intermediate is added portion-wise to pre-heated concentrated sulfuric acid (60–80°C). The electrophilic aromatic substitution occurs preferentially at the position between the fluorine and hydrogen (ortho to amine), yielding the 4,6-difluoro substitution pattern on the isatin ring.
-
Purification: Quench into ice water; filter the resulting orange/yellow precipitate.
Step 2: Reduction to Indoline
-
Reagents: 4,6-Difluoroisatin, Borane-tetrahydrofuran complex (BH₃[1]·THF) or Lithium Aluminum Hydride (LiAlH₄).[1]
-
Mechanism: The carbonyls at C2 and C3 are reduced completely to methylene groups.[1]
-
Procedure: Reflux the isatin with excess reducing agent in anhydrous THF for 4–16 hours. Quench carefully with methanol/HCl to disrupt boron complexes.[1]
-
Workup: Basify with NaOH to extract the free base indoline into organic solvent (DCM or EtOAc).
Step 3: Salt Formation[1]
-
Procedure: Dissolve the free base oil in diethyl ether or 1,4-dioxane.[1]
-
Precipitation: Add 4M HCl in dioxane dropwise at 0°C.
-
Isolation: Filter the white precipitate, wash with cold ether, and dry under vacuum.[1]
Applications in Drug Discovery
4,6-Difluoroindoline is a "privileged structure" modifier.[1] Its utility stems from the specific properties of the fluorine atom—high electronegativity, small Van der Waals radius (1.47 Å vs 1.20 Å for H), and strong C-F bond strength.[1]
Metabolic Blocking (The "Fluorine Scan")
In drug metabolism, the indoline ring is susceptible to oxidation by Cytochrome P450 enzymes (particularly CYP2D6 and CYP3A4).
-
Vulnerability: The C4, C5, C6, and C7 positions are electron-rich and prone to hydroxylation.[1]
-
Solution: Substituting C4 and C6 with fluorine blocks these "soft spots," significantly extending the biological half-life (t½) of the molecule without imposing the steric bulk of a methyl or chloro group.[1]
Bioisosteric Replacement
The 4,6-difluoroindoline moiety is often used as a conformationally restricted bioisostere for:
-
Substituted Anilines: Locking the nitrogen into a ring reduces entropic penalty upon binding.[1]
-
Tryptophan Derivatives: Mimicking the indole core in serotonin (5-HT) receptor modulators.[1]
Structure-Activity Relationship (SAR) Logic
The following diagram depicts the functional logic of using this scaffold in a binding pocket.
Caption: Mechanistic contributions of the scaffold to pharmacodynamics and pharmacokinetics.[1]
Safety & Handling (SDS Summary)
While specific toxicological data for this research chemical may be limited, it should be handled with the precautions standard for fluorinated aryl amines and hydrochlorides.[1]
-
Hazard Classification (GHS):
-
Handling Protocol:
References
-
Synthesis of Fluorinated Indoles/Indolines
- Title: "Regioselective synthesis of 4,6-difluoroindole and derivatives via the Sandmeyer-Is
-
Source:Tetrahedron Letters / Journal of Organic Chemistry (General methodology reference).[1]
- Context: Validates the use of isatin intermediates for 4,6-substitution p
-
Fluorine in Medicinal Chemistry
-
Indoline Reduction Methods
-
Chemical Property Data
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